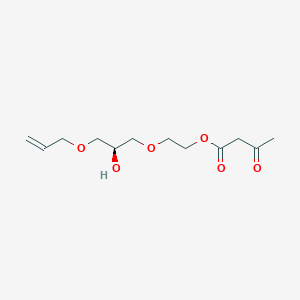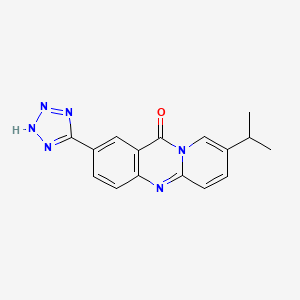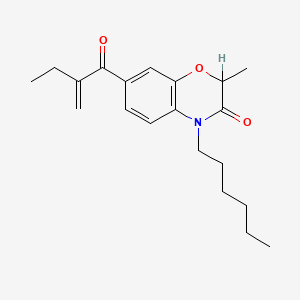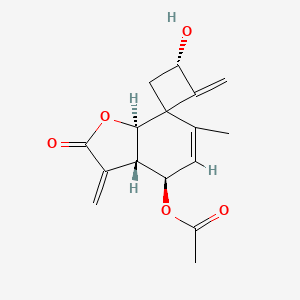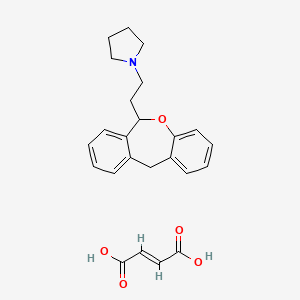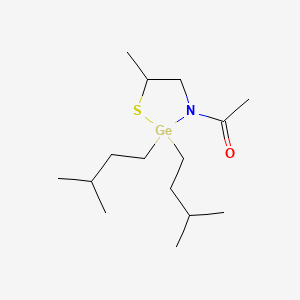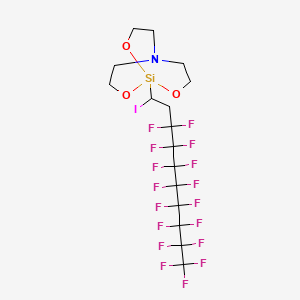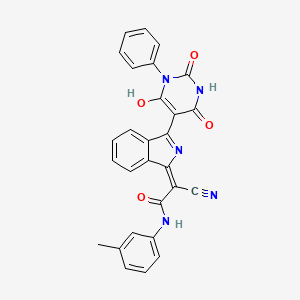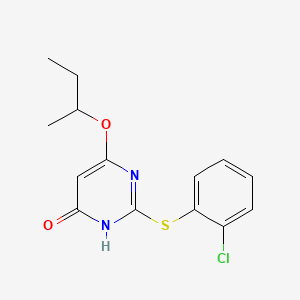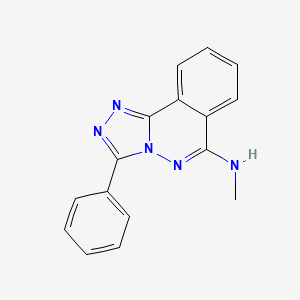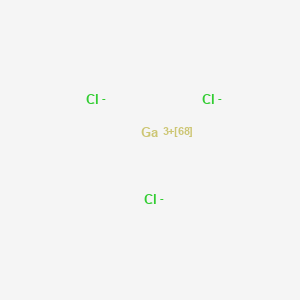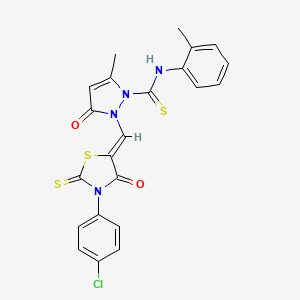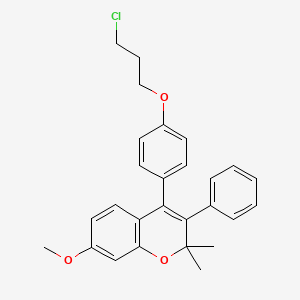
2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-7-methoxy-2,2-dimethyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-7-methoxy-2,2-dimethyl-3-phenyl- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-7-methoxy-2,2-dimethyl-3-phenyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chloropropoxy Group: The chloropropoxy group can be introduced via nucleophilic substitution reactions using 3-chloropropanol and appropriate leaving groups.
Methoxylation and Dimethylation: Methoxylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide. Dimethylation of the core structure can be performed using methylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-7-methoxy-2,2-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-7-methoxy-2,2-dimethyl-3-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-7-methoxy-2,2-dimethyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one: A simpler benzopyran derivative with known biological activities.
7-Methoxy-2H-1-benzopyran-2-one: Another benzopyran derivative with methoxy substitution, studied for its pharmacological properties.
3-Phenyl-2H-1-benzopyran-2-one: A benzopyran derivative with a phenyl group, known for its diverse biological activities.
Uniqueness
2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-7-methoxy-2,2-dimethyl-3-phenyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. Its chloropropoxy, methoxy, and dimethyl substitutions make it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
123886-64-6 |
|---|---|
Fórmula molecular |
C27H27ClO3 |
Peso molecular |
435.0 g/mol |
Nombre IUPAC |
4-[4-(3-chloropropoxy)phenyl]-7-methoxy-2,2-dimethyl-3-phenylchromene |
InChI |
InChI=1S/C27H27ClO3/c1-27(2)26(20-8-5-4-6-9-20)25(23-15-14-22(29-3)18-24(23)31-27)19-10-12-21(13-11-19)30-17-7-16-28/h4-6,8-15,18H,7,16-17H2,1-3H3 |
Clave InChI |
BIOQXYHXQAUGDU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCCCl)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



